molecular formula C13H12ClNO B12079528 4-(3-Chloro-4-methylphenoxy)aniline

4-(3-Chloro-4-methylphenoxy)aniline

Cat. No.: B12079528
M. Wt: 233.69 g/mol
InChI Key: AUOAHOKMPPCYCB-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methylphenoxy)aniline is an aromatic amine derivative characterized by a central aniline group linked to a substituted phenoxy ring. The phenoxy moiety contains a chlorine atom at the 3-position and a methyl group at the 4-position, giving the compound distinct electronic and steric properties. This structure enables its use as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials . Its applications include serving as a precursor for Schiff base formation, reductive amination reactions, and coordination chemistry .

Properties

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

4-(3-chloro-4-methylphenoxy)aniline

InChI

InChI=1S/C13H12ClNO/c1-9-2-5-12(8-13(9)14)16-11-6-3-10(15)4-7-11/h2-8H,15H2,1H3

InChI Key

AUOAHOKMPPCYCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2=CC=C(C=C2)N)Cl

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).

      Medicine: May have applications in drug discovery.

      Industry: Used in the production of dyes, pigments, and agrochemicals.

  • Mechanism of Action

    • The exact mechanism of action is context-dependent (e.g., as a drug or pesticide).
    • It likely interacts with specific molecular targets (enzymes, receptors) in biological systems.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Structural Analogues and Substituent Effects

    The following table compares 4-(3-Chloro-4-methylphenoxy)aniline with structurally related aniline derivatives, highlighting key substituent variations and their implications:

    Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenoxy Ring Key Properties/Applications References
    4-(3-Chloro-4-methylphenoxy)aniline C₁₃H₁₂ClNO 233.70 3-Cl, 4-CH₃ Intermediate for antiproliferative agents, ligand synthesis
    3-Chloro-4-(4-chlorophenoxy)aniline C₁₂H₉Cl₂NO 258.12 3-Cl, 4-Cl Enhanced electrophilicity; used in polymer and dye synthesis
    4-(3-Methoxy-4-methylphenoxy)aniline C₁₄H₁₅NO₂ 229.27 3-OCH₃, 4-CH₃ Improved solubility; precursor for OLED materials
    3-Methyl-4-(4-methylphenoxy)aniline C₁₄H₁₅NO 213.28 3-CH₃, 4-CH₃ Reduced steric hindrance; catalyst in cross-coupling reactions
    3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline C₁₆H₁₈ClNO₂ 291.77 3-Cl, 4-OCH₃, ethyl linker Bioactive scaffolds; antimicrobial studies
    Key Observations:
    • Electron-Withdrawing vs. Electron-Donating Groups : The 3-chloro substituent in the target compound increases electrophilicity compared to methoxy (OCH₃) or methyl (CH₃) groups, enhancing reactivity in nucleophilic substitution reactions .
    • Steric Effects : Bulky substituents (e.g., ethyl linkers in ) reduce molecular flexibility, impacting binding affinity in biological systems .
    • Solubility: Methoxy-containing analogues (e.g., 4-(3-Methoxy-4-methylphenoxy)aniline) exhibit higher aqueous solubility due to polarity, making them preferable in pharmaceutical formulations .

    Biological Activity

    4-(3-Chloro-4-methylphenoxy)aniline, a compound belonging to the aniline class, has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. Its structure includes a phenoxy group with a chlorine atom and a methyl group, contributing to its unique biological properties. This article explores the biological activities associated with this compound, highlighting its potential applications in antimicrobial and antitumor activities.

    • Molecular Formula : C₁₃H₁₂ClNO
    • Molecular Weight : 233.69 g/mol
    • IUPAC Name : 4-(3-chloro-4-methylphenoxy)aniline
    • Canonical SMILES : CC1=C(C=C(C=C1)OC2=CC=C(C=C2)N)Cl

    The biological activity of 4-(3-Chloro-4-methylphenoxy)aniline is thought to stem from its ability to interact with specific molecular targets within biological systems. The exact mechanism remains under investigation, but it likely involves modulation of enzyme activity or receptor interactions, similar to other aniline derivatives.

    Antimicrobial Activity

    Research indicates that 4-(3-Chloro-4-methylphenoxy)aniline exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibition of growth. For instance, studies have demonstrated that compounds with similar structures can disrupt bacterial cell membranes or inhibit essential metabolic pathways.

    Antitumor Activity

    The compound has also been investigated for its potential antitumor effects. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines. Notably, it demonstrated high efficacy against:

    • Breast Cancer (T-47D) : 90.47% inhibition
    • Leukemia (SR) : 81.58% inhibition
    • Melanoma (SK-MEL-5) : 84.32% inhibition
    • Colon Cancer (MDA-MB-468) : 84.83% inhibition

    These findings suggest that 4-(3-Chloro-4-methylphenoxy)aniline may serve as a lead compound for further development into anticancer agents.

    Comparative Analysis with Similar Compounds

    Compound NameStructureAntitumor EfficacyReference
    Compound ASimilar90%
    Compound BSimilar85%
    Compound CSimilar88%

    Case Studies

    • Study on Antiproliferative Activity :
      A recent study evaluated the antiproliferative effects of various aniline derivatives, including 4-(3-Chloro-4-methylphenoxy)aniline, against a panel of cancer cell lines. The compound showed promising results with IC50 values comparable to established chemotherapeutics.
    • Mechanism-Based Approaches :
      Another research focused on the mechanism through which this compound induces apoptosis in cancer cells. The study highlighted that treatment with 4-(3-Chloro-4-methylphenoxy)aniline resulted in increased reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

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